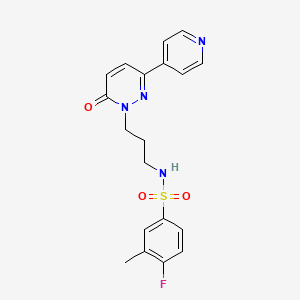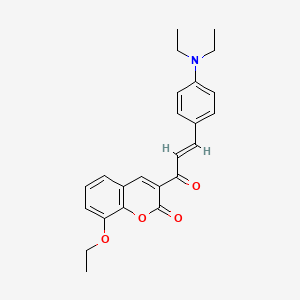
Pyridazine, 3-ethynyl-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds often feature a pyridazine core, which can be substituted with various functional groups to modulate their chemical and biological behavior.
Synthesis Analysis
The synthesis of pyridazine derivatives can involve multiple steps and starting materials. For instance, the synthesis of thieno[2,3-c]pyridazines used 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material, which was prepared from 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . Another example is the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which involved treating 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to achieve the final compound .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which can be further functionalized. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has been crystallized in the monoclinic crystal system with the space group P21/c, and its structure was confirmed by X-ray diffraction (XRD) technique .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. For instance, the reaction of 3-methoxypyridazine with hydrogen peroxide in glacial acetic acid afforded a mono-N-oxide compound, which could be further treated with phosphoryl chloride to yield 3-methoxy-6-chloropyridazine . Additionally, the carbohydrazide derived from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine could be treated with different reagents to produce various novel thieno[2,3-c]pyridazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure and substituents. For example, the HOMO-LUMO energy gap and global reactivity descriptor values of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been determined through density functional theory (DFT) calculations, providing insights into the compound's chemical reactivity . The ultraviolet spectrum and pKa values of 3-methoxy- and 3-hydroxy-pyridazine 1-oxides have been studied to understand their electronic structure and acid-base behavior .
Applications De Recherche Scientifique
Photochemotherapy of Psoriasis
Pyridazine derivatives, such as 8-methoxypsoralen, have been applied in photochemotherapy for treating psoriasis. This method, involving the oral administration of a photoactive drug followed by exposure to longwave ultraviolet light, has shown effectiveness in clearing generalized psoriasis. The process, termed photochemotherapy, emphasizes the requirement of both the light and drug interaction to inhibit epidermal DNA synthesis, characteristic of psoriasis due to an accelerated cell cycle and DNA synthesis rate (Parrish et al., 1974).
Hemodynamic Effects in Cardiovascular Research
Studies on pyridazine derivatives, specifically 3-hydrazino-6-[N,N-bis(2-hydroxyethyl)amino]pyridazine, have shown significant hemodynamic effects, suggesting their potential in cardiovascular research. These compounds have demonstrated the ability to induce hypotension, increase cardiac output, and exhibit direct coronary vasodilator effects in patients with renal or essential hypertension, indicating their potential utility in managing cardiovascular diseases (Maseri et al., 1976).
Antimicrobial Applications
Another area of application for pyridazine derivatives is in antimicrobial therapy. For instance, combinations involving pyrimethamine, a compound structurally related to pyridazines, have been explored for the treatment of toxoplasmic encephalitis in AIDS patients. Studies comparing pyrimethamine-clindamycin to pyrimethamine-sulfadiazine have shed light on the efficacy and tolerance of these combinations, providing insights into alternative treatments for this condition (Katlama et al., 1996).
Environmental and Health Safety Studies
Research involving pyrethroid metabolites, which share functional groups with pyridazine compounds, has been conducted to assess environmental exposure and its effects on human health, especially in children. These studies are crucial in understanding the extent and impact of exposure to various chemical compounds, including pyridazines, in the environment (Babina et al., 2012).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with pyridazinones can vary depending on the specific compound. For example, the monoamine oxidase (MAO) inhibitor minaprine, which contains a pyridazine ring, was approved in France in 1972 as an atypical antidepressant but was withdrawn in 1996 due to an unacceptable incidence of convulsions .
Orientations Futures
The pyridazine ring has been found to have a wide range of pharmacological activities, and several drugs based on its nucleus have come into light . This suggests that pyridazinones could be further explored for their therapeutic benefits . The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring , indicating potential future directions for this class of compounds.
Propriétés
IUPAC Name |
3-ethynyl-6-methoxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-3-6-4-5-7(10-2)9-8-6/h1,4-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALVCNMFOJCDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine, 3-ethynyl-6-methoxy- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2528967.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)
![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2528971.png)
![1-(3-methoxybenzyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B2528972.png)
![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2528975.png)
![N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2528978.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2528979.png)

![Ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate](/img/structure/B2528984.png)


